Product packaging for 4-Hydroxy-7-iodoquinoline(Cat. No.:CAS No. 22297-71-8)

4-Hydroxy-7-iodoquinoline

Cat. No.: B1600720
CAS No.: 22297-71-8
M. Wt: 271.05 g/mol
InChI Key: QIQHXKFDDHQTKQ-UHFFFAOYSA-N
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Description

Overview of the Quinolone Scaffold in Drug Discovery

The quinolone scaffold, a bicyclic heterocyclic system, is a cornerstone in modern drug discovery. nih.govnih.gov Its unique structure, characterized by a nitrogen-containing double-ring system, provides a versatile template for chemical modifications. nih.gov These modifications, often at the N-1, C-3, and C-7 positions, can significantly influence the molecule's biological activity, leading to a broad spectrum of pharmacological effects. nih.govresearchgate.net

Quinolone derivatives have been extensively investigated and developed as therapeutic agents for a wide range of conditions. chim.it Their applications span from antibacterial and antifungal to antiviral, anticancer, and antimalarial therapies. chim.itmdpi.combenthamdirect.comingentaconnect.com The adaptability of the quinolone core allows medicinal chemists to fine-tune its properties to target specific enzymes or cellular pathways, making it a privileged structure in the design of new drugs. nih.gov The ongoing exploration of this scaffold continues to yield novel compounds with the potential to combat emerging diseases and overcome drug resistance. nih.govmdpi.com

Historical Context of Quinolone Research and Therapeutic Applications

The journey of quinolone research began in 1962 with the discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. nih.govinfectweb.comwikipedia.org Initially, the therapeutic use of these early quinolones was primarily limited to treating urinary tract infections caused by Gram-negative bacteria. nih.govacs.org

A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone structure. acs.orgrjptonline.org This led to the development of fluoroquinolones, such as norfloxacin (B1679917) and ciprofloxacin, which exhibited a much broader spectrum of antibacterial activity and improved pharmacokinetic properties. infectweb.comacs.orgoup.com Subsequent generations of fluoroquinolones, including levofloxacin (B1675101) and moxifloxacin, further expanded their activity against Gram-positive bacteria and other pathogens. infectweb.com Over the decades, the continuous evolution of the quinolone structure has solidified its place as a vital class of antibiotics in clinical practice. infectweb.comoup.com

Rationale for Investigating the 4-Hydroxy-7-iodoquinoline Moiety

The investigation into the this compound moiety is driven by the established success of quinolone-based therapeutics and the unique properties that halogenation can impart to a molecule. The introduction of an iodine atom at the 7-position of the quinolone ring can significantly alter the compound's electronic and lipophilic characteristics. This modification has the potential to enhance biological activity and influence the compound's interaction with its molecular targets.

Research into related iodinated quinoline (B57606) structures has shown promising results. For instance, derivatives of 8-hydroxy-7-iodoquinoline have demonstrated notable antibacterial and antifungal activities. Furthermore, the 4-hydroxy-quinolone core is a known pharmacophore with a wide range of biological activities. The combination of the 4-hydroxy group and the 7-iodo substituent in the quinoline scaffold presents a unique chemical entity for exploration. Scientific inquiry into this compound and its derivatives is aimed at discovering new therapeutic agents, potentially with novel mechanisms of action or improved efficacy against resistant pathogens. mdpi.comaub.edu.lb The synthesis and study of such compounds are crucial steps in the ongoing quest for new and effective treatments for a variety of diseases. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO B1600720 4-Hydroxy-7-iodoquinoline CAS No. 22297-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHXKFDDHQTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496603
Record name 7-Iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22297-71-8
Record name 7-Iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxy 7 Iodoquinoline and Its Analogues

Classical Synthetic Approaches to 4-Hydroxyquinoline (B1666331) Scaffolds

The formation of the 4-hydroxyquinoline core is a well-established area of organic synthesis, with several named reactions being central to its preparation. These methods typically involve the cyclization of aniline (B41778) derivatives.

One of the most prominent methods is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester. This reaction proceeds via a Schiff base intermediate, which upon heating, undergoes cyclization to form the 4-hydroxyquinoline. The reaction temperature is a critical parameter, often requiring high-boiling solvents to achieve good yields.

Another classical approach is the Gould-Jacobs reaction . This method utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate. The resulting intermediate is then thermally cyclized to produce a 4-hydroxyquinoline-3-carboxylic acid ester, which can be subsequently hydrolyzed and decarboxylated to yield the parent 4-hydroxyquinoline.

The Camps cyclization offers an alternative route, starting from an o-acylaminoacetophenone. Treatment with a base induces an intramolecular condensation to yield the 4-hydroxyquinoline. The regioselectivity of this reaction can be influenced by the reaction conditions and the structure of the starting material. acs.org

These classical methods are versatile and can be adapted to produce a variety of substituted 4-hydroxyquinolines by using appropriately substituted anilines as starting materials. For the synthesis of 4-hydroxy-7-iodoquinoline, one would typically start with 3-iodoaniline (B1194756).

Table 1: Comparison of Classical Syntheses for 4-Hydroxyquinoline Scaffolds
Synthetic Method Starting Materials Key Intermediates General Conditions Advantages Disadvantages
Conrad-Limpach Aniline, β-ketoesterSchiff baseHigh temperature (e.g., 250 °C), often in high-boiling solventsGood yields for certain substratesHarsh reaction conditions
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateEnamine, Ketene intermediateThermal cyclization, followed by hydrolysis and decarboxylationAccess to 3-carboxy functionalized quinolinesMulti-step process, harsh cyclization conditions
Camps Cyclization o-AcylaminoacetophenoneEnolateBase-catalyzed intramolecular condensationMilder conditions compared to thermal methodsPotential for regioisomeric products

Regiospecific Iodination Strategies for the C-7 Position

The introduction of an iodine atom at the C-7 position of the quinoline (B57606) ring requires careful control of the reaction conditions to ensure regioselectivity. The electronic properties of the substituents on the ring play a crucial role in directing the electrophilic iodination.

Direct iodination of a pre-formed 4-hydroxyquinoline can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, in an acidic medium. The hydroxyl group at the C-4 position is an activating group and directs electrophilic substitution to the ortho and para positions (C-3, C-5, and C-7). To achieve selectivity for the C-7 position, steric hindrance and careful control of reaction parameters are necessary.

For instance, the synthesis of ethyl 6-methyl-7-iodo-4-hydroxy-quinoline-3-carboxylate has been reported, demonstrating the feasibility of introducing iodine at the C-7 position in a substituted 4-hydroxyquinoline system. ualg.ptresearchgate.net In another example, the iodination of 4-hydroxy-2(1H)-quinolone with iodine in aqueous dioxane has been shown to yield the 3-iodo derivative, highlighting the influence of the specific scaffold on regioselectivity. researchgate.net

Alternatively, the iodine atom can be introduced at the desired position on the aniline precursor before the cyclization reaction. Using 3-iodoaniline in a Conrad-Limpach or Gould-Jacobs reaction would lead to the formation of the 7-iodo-4-hydroxyquinoline scaffold directly. This approach often provides better control over the regiochemistry. A patent describes the preparation of ethyl this compound-3-carboxylate, which serves as a precursor for this compound-3-carboxamides. google.com This suggests a viable synthetic route starting from an appropriately iodinated aniline.

Advanced Synthetic Protocols

Modern synthetic chemistry aims to develop more efficient, environmentally friendly, and versatile methods. These advanced protocols are also applicable to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. The application of microwave irradiation to the classical quinoline syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, can significantly reduce the long reaction times and harsh conditions typically required. rsc.orgresearchgate.net For example, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence for preparing functionalized 4-quinolones can be achieved in just 20 minutes under microwave heating at 120 °C. acs.org

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this includes the use of greener solvents (like water or ethanol), catalysts, and energy-efficient reaction conditions. researchgate.net One-pot multicomponent reactions are inherently greener as they reduce the number of work-up and purification steps. The use of reusable catalysts, such as metal nanoparticles, also aligns with green chemistry principles. rsc.org

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, minimizing waste and saving time and resources. mdpi.comrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, a one-pot, three-component domino strategy involving aldehydes, anilines, and nitroalkanes catalyzed by iron(III) chloride has been reported for the synthesis of substituted quinolines. researchgate.net Adapting such MCRs with an appropriately substituted iodinated starting material could provide a direct and efficient route to this compound analogues.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for further chemical modification to create a library of new compounds. The key functional groups available for derivatization are the 4-hydroxyl group, the C-H positions on the aromatic ring, and the iodine atom at the C-7 position.

The 4-hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. For example, treatment of 4-hydroxyquinolines with alkyl halides in the presence of a base leads to the corresponding O-alkylated products. researchgate.net This hydroxyl group exists in tautomeric equilibrium with the 4-quinolone form, which can influence its reactivity.

The iodine atom at the C-7 position is a versatile handle for introducing further diversity through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, linking aryl, vinyl, or alkynyl groups to the quinoline core. The Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds.

Furthermore, the aromatic ring can undergo additional electrophilic substitution reactions , although the directing effects of the existing substituents must be considered. The synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives demonstrates that the quinoline ring can be further functionalized, in this case by sulfonation at the C-5 position. researchgate.net Subsequent reactions on the sulfonyl chloride group allow for the introduction of various amine-containing moieties. researchgate.net

Table 2: Potential Derivatization Reactions on the this compound Scaffold
Reaction Type Target Site Reagents and Conditions Resulting Functional Group
O-Alkylation 4-Hydroxyl groupAlkyl halide, Base (e.g., K₂CO₃)Ether
O-Acylation 4-Hydroxyl groupAcyl chloride or anhydride, BaseEster
Suzuki Coupling C-7-IodoArylboronic acid, Pd catalyst, BaseAryl
Sonogashira Coupling C-7-IodoTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl
Heck Coupling C-7-IodoAlkene, Pd catalyst, BaseAlkenyl
Ullmann Condensation C-7-IodoAlcohol or Amine, Cu catalyst, BaseAryl ether or Aryl amine
Electrophilic Aromatic Substitution Aromatic Ring (e.g., C-5)e.g., Sulfonating agentSulfonic acid

Functionalization at the N-1 Position

Functionalization at the N-1 position of the quinoline ring is a key strategy for modulating the electronic properties and biological activity of the molecule. One common approach involves the formation of a quinoline N-oxide. This transformation not only alters the characteristics of the parent molecule but also serves as a directing group for subsequent C-H functionalization at other positions of the quinoline core, such as C-2 and C-8. chemrxiv.org

The N-oxide can be prepared by treating the quinoline derivative with an oxidizing agent. While specific examples for this compound are not detailed in the provided search results, the general principle of N-oxide formation is a well-established method in quinoline chemistry. nih.govmdpi.com The N-oxide functionality can later be removed through reduction with reagents like PCl₃ to revert to the quinoline, allowing for a "scarless" modification at other positions. chemrxiv.org

Another approach to N-1 functionalization is through protonation. For instance, the hydrochloride salt of a related compound, 8-hydroxy-7-iodoquinoline-5-sulfonic acid, is formed by treating it with concentrated HCl in methanol (B129727). This protonation at the quinoline nitrogen enhances the compound's crystallinity. While this is a salt formation rather than a covalent modification with a substituent, it represents a form of functionalization at the N-1 position that can alter the physicochemical properties of the compound.

Substitution at the C-3 Position (e.g., Carbonitrile, Carboxylate)

The C-3 position of the 4-hydroxyquinoline scaffold is highly activated due to the electron-donating hydroxyl group at C-4 and the electron-withdrawing effect of the carbonyl group in its tautomeric 4-quinolone form. arabjchem.org This makes it a prime site for the introduction of various functional groups, including carbonitriles and carboxylates.

Carboxylate Substitution:

The synthesis of ethyl this compound-3-carboxylate has been reported through a cyclization reaction. google.com The process involves heating 3-iodoaniline with diethyl ethoxymethylenemalonate, followed by cyclization in diphenyl ether at high temperatures. google.com The resulting ester can be further reacted to form carboxamides. For example, heating the ethyl ester with 4-chlorobenzylamine (B54526) yields the corresponding N-(4-chlorophenyl)methyl]-4-hydroxy-7-iodoquinoline-3-carboxamide. google.comgoogle.com The hydrolysis of the 3-carbethoxy group to a carboxylic acid has also been described, yielding 3-carboxy-4-hydroxy-7-iodoquinoline. core.ac.uk

Table 1: Synthesis of this compound-3-carboxylate and Derivatives
Starting Material(s)Reagent(s)ProductReaction ConditionsReference
3-Iodoaniline, Diethyl ethoxymethylenemalonateDiphenyl etherEthyl this compound-3-carboxylateHeat at 130°C, then 250°C in diphenyl ether google.com
Ethyl this compound-3-carboxylate4-ChlorobenzylamineN-[(4-chlorophenyl)methyl]-4-hydroxy-7-iodoquinoline-3-carboxamideHeat at 180°C google.comgoogle.com
3-Carbethoxy-4-hydroxy-7-iodoquinolineHydrolysis3-Carboxy-4-hydroxy-7-iodoquinolineNot specified core.ac.uk

Carbonitrile Substitution:

The introduction of a carbonitrile group at the C-3 position has been documented for analogues such as 4-hydroxy-8-iodoquinoline-3-carbonitrile. One synthetic route involves the iodination of 4-hydroxyquinoline-3-carbonitrile (B1351834) using iodine and an oxidizing agent in an organic solvent. An alternative is a modified Conrad-Limpach reaction, which constructs the quinoline scaffold through the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent iodination. A simple and practical protocol for the C3-H regioselective halogenation of 4-quinolones has been developed using potassium halide salts and PIFA/PIDA, which could potentially be adapted for the synthesis of 3-halo-4-hydroxy-7-iodoquinoline, a precursor for cyanation. acs.org

Table 2: Synthesis of 4-Hydroxy-iodoquinoline-3-carbonitrile Analogues
Starting MaterialReagent(s)ProductReaction ConditionsReference
4-Hydroxyquinoline-3-carbonitrileIodine (I₂), Oxidizing agent (e.g., KIO₃ or H₂O₂)4-Hydroxy-8-iodoquinoline-3-carbonitrile60–100°C, 4–8 hours

Functionalization at Other Ring Positions (e.g., C-6)

Functionalization at other positions of the quinoline ring, such as C-6, can be achieved through various synthetic strategies. For instance, 6-iodo-substituted carboxy-quinolines have been synthesized via a one-pot, three-component method using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst. nih.gov

Another approach involves the Ullmann-type coupling reaction for the synthesis of 4-hydroxy-6-iodoquinoline-3-carboxylic acid, where a quinoline precursor with a halogen at the 6-position undergoes nucleophilic substitution with sodium iodide. This reaction is typically catalyzed by copper powder in a solvent like dimethylformamide (DMF) under reflux conditions. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been used for the successive substitution of halogens in 4-chloro-6-iodoquinoline (B1313714) with aryl groups. researchgate.net This demonstrates the feasibility of introducing aryl substituents at the C-6 position.

Table 3: Synthesis of C-6 Functionalized Quinoline Analogues
MethodStarting Materials/PrecursorsProduct TypeKey Reagents/CatalystsReference
One-pot, three-component reactionIodo-aniline, Pyruvic acid, Phenyl-substituted aldehydes6-Iodo-substituted carboxy-quinolinesTrifluoroacetic acid nih.gov
Ullmann-type coupling6-Haloquinoline precursor6-Iodoquinoline derivativeSodium iodide, Copper powder
Suzuki-Miyaura cross-coupling4-Chloro-6-iodoquinoline, Arylboronic acids4,6-DiarylquinolinesPalladium catalyst researchgate.net

Co-crystallization Strategies for Pharmaceutical Enhancement

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. nih.govnih.govsphinxsai.com This is achieved by forming a crystalline solid composed of the API and a coformer in a stoichiometric ratio, held together by non-covalent interactions like hydrogen bonding. nih.govsphinxsai.com

For quinoline derivatives, co-crystallization has been explored to enhance their pharmaceutical properties. A study on the related compound 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) demonstrated the successful formation of co-crystals with sulfamethoxazole (B1682508) using mechanosynthesis, specifically kneading. ug.edu.gh This solvent-minimizing approach aligns with the principles of green chemistry. ug.edu.gh The resulting co-crystals exhibited enhanced thermal stability.

Common methods for preparing co-crystals include:

Solvent Evaporation: This involves dissolving the API and coformer in a common solvent, which is then evaporated to yield the co-crystals. nih.gov The solubility of both components in the chosen solvent is a critical factor. nih.gov

Grinding: Mechanochemical grinding, either neat or with a small amount of liquid (liquid-assisted grinding), can induce co-crystal formation. nih.gov This method is often suitable for thermally stable compounds. nih.gov

Kneading: This technique involves grinding the API and coformer with a small amount of solvent to form a paste, which is then dried. ug.edu.gh Studies have shown that kneading can provide higher yields compared to simple mixing or grinding. ug.edu.gh

The selection of a suitable coformer is crucial for successful co-crystallization and is often guided by the potential for complementary functional groups that can form robust supramolecular synthons, such as hydrogen bonds. nih.gov

Spectroscopic and Structural Elucidation of 4 Hydroxy 7 Iodoquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Hydroxy-7-iodoquinoline is anticipated to display distinct signals corresponding to the aromatic protons and the hydroxyl proton. The expected chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and magnetically anisotropic iodine atom. The protons on the quinoline (B57606) ring system are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.

The proton attached to the nitrogen (N-H) in the tautomeric quinolone form would also give a characteristic signal, often broad and downfield. The hydroxyl (O-H) proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 11.0 - 12.0singlet (broad)-OH
~ 8.2doublet~ 1.5H-8
~ 7.9doublet of doublets~ 8.5, 1.5H-6
~ 7.8doublet~ 8.5H-5
~ 7.5doublet~ 5.0H-2
~ 6.5doublet~ 5.0H-3

Note: The predicted chemical shifts and coupling constants are based on known data for similar substituted quinoline compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon bearing the iodine atom (C-7) is expected to show a significant upfield shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175C-4
~ 148C-8a
~ 140C-2
~ 135C-6
~ 128C-5
~ 125C-4a
~ 110C-3
~ 95C-8
~ 90C-7

Note: These are predicted chemical shift values based on analogous compounds and theoretical calculations.

Infrared (IR) Spectroscopy for Vibrational Analysis of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if the quinolone tautomer is present), C=O (for the quinolone tautomer), C=C, and C-N bonds, as well as aromatic C-H stretching and bending vibrations.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching
~ 3100 - 3000MediumAromatic C-H stretching
~ 1650StrongC=O stretching (quinolone tautomer)
1620 - 1580Medium to StrongC=C and C=N stretching (aromatic ring)
~ 1500MediumAromatic ring skeletal vibrations
1200 - 1000MediumC-O stretching
~ 850 - 750StrongAromatic C-H out-of-plane bending
~ 600 - 500MediumC-I stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinoline ring system is a chromophore that absorbs UV radiation. The presence of the hydroxyl and iodo substituents will influence the wavelength of maximum absorption (λmax). The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system. Typically, quinoline derivatives show two or three main absorption bands in the UV region.

Table 4: Anticipated UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε)Transition
~ 230 - 250Highπ → π
~ 320 - 340Moderateπ → π
~ 340 - 360Moderateπ → π*

Note: The exact λmax values and molar absorptivities are solvent-dependent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique that is well-suited for the analysis of organic molecules. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (C₉H₆INO, MW = 271.06 g/mol ).

The fragmentation pattern can provide valuable structural information. Key fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules or radicals from the parent ion. For this compound, characteristic fragmentation could include the loss of CO, HCN, or the iodine atom.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment
271[M]⁺ (Molecular Ion)
272[M+H]⁺ (Protonated Molecular Ion)
243[M-CO]⁺
144[M-I]⁺
117[M-I-HCN]⁺

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. For this compound (which exists in tautomeric equilibrium with 7-iodoquinolin-4(1H)-one), the mass spectrum is expected to exhibit a series of characteristic fragment ions.

The molecular ion peak [M]•+ would correspond to the exact mass of the compound (C₉H₆INO). The fragmentation of the quinoline ring system under electron impact often involves the initial loss of stable neutral molecules. A primary fragmentation pathway for the quinoline radical cation is the loss of a hydrogen cyanide (HCN) molecule, leading to a C₈H₆•+ fragment ion. rsc.org

The presence of substituents on the quinoline ring significantly influences the fragmentation pathways. For this compound, two key fragmentation processes are anticipated based on its functional groups:

Loss of Iodine : A prominent fragmentation pathway for iodo-substituted aromatic compounds is the cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•). This would produce a fragment ion corresponding to [M-I]⁺.

Cleavage related to the Hydroxy/Oxo Group : In its 4-quinolone tautomeric form, characteristic fragmentation involves the loss of a carbon monoxide (CO) molecule, a common fragmentation for cyclic ketones. This would result in an [M-CO]•+ ion. Subsequent fragmentation could then occur from this ion.

A plausible fragmentation pattern would involve a combination of these losses. For instance, the molecular ion could first lose an iodine radical, followed by the elimination of carbon monoxide, or vice versa. The relative abundance of these fragment ions provides valuable information for structural confirmation.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

Ion m/z (relative mass) Proposed Identity
[M]•+ 271 Molecular Ion
[M-I]⁺ 144 Loss of Iodine radical
[M-CO]•+ 243 Loss of Carbon Monoxide
[M-I-CO]⁺ 116 Sequential loss of I• and CO

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov While the specific crystal structure of this compound has not been detailed in publicly accessible databases, analysis of related 4-hydroxyquinoline (B1666331) and 4-quinolone structures allows for a well-founded prediction of its solid-state characteristics. researchgate.netnih.gov

In the solid state, 4-hydroxyquinoline derivatives predominantly exist in their keto tautomeric form, as 4-quinolones. researchgate.net Therefore, this compound is expected to crystallize as 7-iodoquinolin-4(1H)-one. The quinoline core is anticipated to be largely planar.

Key structural features that would be determined from an X-ray analysis include:

Bond Lengths and Angles : The C4-O bond is expected to have a length characteristic of a carbonyl double bond (C=O), typically around 1.24 Å. The C-N bonds within the heterocyclic ring and the C-I bond length would also be precisely determined.

Intermolecular Interactions : A defining feature in the crystal packing of 4-quinolones is the formation of intermolecular hydrogen bonds. Molecules are often linked into dimers or chains via N-H···O hydrogen bonds between the amide proton (N1-H) of one molecule and the carbonyl oxygen (C4=O) of a neighboring molecule. helsinki.fi This hydrogen bonding is a critical factor in stabilizing the crystal lattice.

Crystal Packing : The planar quinolone molecules are likely to arrange in stacks, with potential for π-π interactions between the aromatic rings of adjacent molecules, further contributing to the stability of the crystal structure. helsinki.fi

Table 2: Expected Crystallographic Parameters for 7-Iodoquinolin-4(1H)-one

Parameter Expected Value/Feature Significance
Tautomeric Form Keto form (4-quinolone) Predominant in solid state
C4=O Bond Length ~1.24 Å Confirms keto structure
N1-H···O4 Hydrogen Bond Present Key intermolecular interaction forming dimers/chains
Molecular Geometry Largely planar bicyclic system Characteristic of the quinoline ring

Tautomerism Studies of 4-Hydroxyquinoline Systems

The 4-hydroxyquinoline system is characterized by the existence of a prototropic tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). researchgate.netresearchgate.net This phenomenon is crucial as the different tautomers possess distinct electronic and chemical properties, which can influence their behavior in chemical reactions and biological systems. nih.gov

Keto-Enol Equilibrium: For most 4-hydroxyquinoline derivatives, the equilibrium overwhelmingly favors the keto (4-quinolone) tautomer in both the solid state and in solution. researchgate.net Spectroscopic studies, including NMR and IR, as well as X-ray crystallographic data, confirm the predominance of the quinolone structure. rsc.org The greater stability of the keto form is often attributed to the strength of the amide resonance within the heterocyclic ring.

Influence of Substituents and Environment: The position of the tautomeric equilibrium can be influenced by several factors:

Solvent Polarity : The equilibrium can be solvent-dependent. Studies on related systems have shown that while the keto form is dominant, the percentage of the enol tautomer can vary with the polarity and hydrogen-bonding capability of the solvent. masterorganicchemistry.com

Substitution Pattern : The electronic nature and position of substituents on the quinoline ring can affect the relative stability of the tautomers. While the iodo-substituent at the 7-position is not expected to dramatically shift the equilibrium from its favored keto form, substituents capable of forming strong intramolecular hydrogen bonds can favor the enol form. For example, a hydrogen bond acceptor group at the 3-position has been shown to stabilize the 4-hydroxyquinoline tautomer. rsc.org

Physical State : In the gas phase, the enol form may be more prevalent than in condensed phases. Theoretical calculations on some substituted quinolones have indicated a preference for the hydroxyquinoline (enol) form in the gaseous state, highlighting the importance of intermolecular interactions in stabilizing the keto form in solids and liquids. nih.gov

Table 3: Tautomeric Forms of this compound

Tautomer Structure Name Predominance Key Features
Enol Form This compound Minor form Aromatic hydroxyl group (-OH), fully aromatic bicyclic system

Table of Mentioned Compounds

Compound Name
This compound

Computational and Theoretical Investigations of 4 Hydroxy 7 Iodoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of quinoline (B57606) derivatives. For analogues of 4-hydroxyquinoline (B1666331), DFT studies have been instrumental in understanding their structural composition, electron density, and reactivity, which helps in identifying the key molecular features responsible for their biological activities. nih.govrsc.org

Such calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to analyze the stability of molecules arising from hyperconjugative interactions and charge delocalization. nih.gov

In a study on 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, a related 7-substituted quinoline derivative, quantum chemical calculations were performed to understand its properties. nih.gov The calculated HOMO and LUMO energies provided insights into the molecule's chemical activity. nih.gov

Table 1: Calculated Electronic Properties of a 4-Hydroxyquinoline Analogue

Parameter Value Significance
HOMO Energy -6.35 eV Indicates electron-donating capability
LUMO Energy -2.15 eV Indicates electron-accepting capability
Energy Gap (ΔE) 4.20 eV Relates to chemical reactivity and stability

Data derived from studies on 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. nih.gov

These theoretical calculations form the basis for understanding the molecule's behavior at an electronic level, which is essential for designing new compounds with desired properties.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing crucial information on their conformational flexibility and interactions with biological targets. mdpi.com For derivatives of 4-hydroxyquinolone, MD simulations have been employed to assess the stability of their binding poses within the active sites of enzymes. nih.govrsc.org

In one such study, an MD simulation was performed on a promising anticancer 4-hydroxyquinolone analogue complexed with anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2). nih.gov The simulation, running for a duration of 100 nanoseconds, aimed to validate the stability of the interactions predicted by molecular docking. nih.gov Key parameters like the root-mean-square deviation (RMSD) are monitored throughout the simulation to evaluate the stability of the protein-ligand complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulation of a 4-Hydroxyquinolone Analogue-Kinase Complex

Parameter Specification Purpose
Software Desmond (Schrödinger) To run the simulation
Force Field OPLS-2005 To define the potential energy of the system
System Setup Orthorhombic box with TIP3P water model To simulate physiological conditions
Simulation Time 100 ns To observe the dynamic stability of the complex

Parameters based on the simulation of a 4-hydroxyquinolone analogue with ALK and CDK2. nih.gov

MD simulations have also been used to study the solvation of hydroxyquinolines. For 7-hydroxyquinoline, simulations revealed the presence of three-member water wires connecting the polar centers of the molecule, which is crucial for understanding its behavior in aqueous media. nih.gov

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. krishisanskriti.org This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. Numerous in silico studies on 4-hydroxyquinolone analogues have utilized molecular docking to predict their binding modes with relevant cancer drug targets. nih.govresearchgate.net

For instance, a synthesized 4-hydroxyquinolone analogue was docked into the active site of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. mdpi.com The study reported a favorable docking score and identified specific interactions with key amino acid residues in the ALK active site, such as Met1199 and Glu1197. mdpi.com These interactions, primarily hydrogen bonds and hydrophobic contacts, are crucial for the inhibitory activity of the compound. mdpi.comnih.gov

Table 3: Molecular Docking Results for a 4-Hydroxyquinolone Analogue against ALK

Parameter Result Interpretation
Docking Score -8.054 kcal/mol Indicates strong predicted binding affinity
Key Interacting Residues Met1199, Glu1197 Amino acids forming crucial hydrogen bonds with the ligand
Type of Interactions Hydrogen bonds, Hydrophobic interactions The primary forces stabilizing the ligand in the active site

Data from the docking of 4-hydroxy-7,7-dimethyl-1-propyl-7,8-dihydroquinoline-2,5(1H,6H)-dione into the ALK active site. mdpi.com

These docking studies are invaluable for predicting whether a molecule like 4-Hydroxy-7-iodoquinoline could effectively bind to a specific biological target, thereby guiding its potential therapeutic applications. mdpi.com

In Silico Approaches for Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. nih.gov In silico, or computational, approaches to SAR are essential for rational drug design, allowing researchers to predict the activity of novel compounds and to optimize lead molecules. nih.gov

For 4-hydroxyquinolone analogues, DFT studies have been used to generate descriptors that help elaborate on their SAR. rsc.org By analyzing the electronic properties and structural features of a series of compounds, researchers can identify the specific parts of the molecule, or pharmacophores, that are crucial for their anticancer activity. nih.gov For example, computational analysis might reveal that the presence of a halogen, like iodine at the 7-position, could enhance activity through specific interactions with the target protein.

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not widely reported, the methodologies are well-established. A typical QSAR study involves:

Descriptor Generation: Calculating various physicochemical and structural properties of a series of molecules. nih.gov

Model Building: Using statistical methods like Partial Least Squares (PLS) to create a mathematical equation linking the descriptors to the biological activity. scispace.com

Model Validation: Testing the predictive power of the model using an external set of compounds. scispace.com

These models provide a theoretical framework for lead optimization, guiding the synthesis of new derivatives with potentially improved potency. nih.gov

Prediction of Binding Affinities and Target Interactions

The prediction of binding affinity is a key goal of computational drug discovery, as it directly relates to the potency of a potential drug. nih.gov Molecular docking scores, as discussed previously, provide a primary estimate of binding affinity. For example, studies on iodoquinazoline derivatives, which share structural similarities with iodoquinolines, have reported predicted binding affinities against various human and bacterial protein targets. nih.gov

Advanced computational methods can further refine these predictions. Machine learning models, for instance, can be trained on large datasets of protein-ligand complexes with known binding affinities to predict the potency of new compounds with high accuracy. nih.gov These models can use structure-based interaction fingerprints, which explicitly detail the contacts between the ligand and the protein, to improve predictive power. nih.gov

In a study on fentanyl analogs, molecular docking scores showed a strong correlation with experimentally determined binding affinities (Ki) at the mu opioid receptor, demonstrating the utility of this approach for predicting the binding strength of uncharacterized substances. researchgate.net

Table 4: Predicted Docking Binding Affinities for Iodoquinazoline Derivatives Against Target Receptors

Compound Target: Human CAXII (kcal/mol) Target: E. coli DHFR (kcal/mol)
3a -6.8 -7.5
3b -7.5 -8.1
3c -8.4 -9.0
3d -8.2 -8.8
3e -8.7 -9.2

Data from docking studies on newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives. nih.gov

Such predictive studies are crucial for prioritizing which novel compounds, including potentially this compound, should be synthesized and tested experimentally.

Analysis of Tautomeric Stability via Computational Methods

Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol form (a hydroxyl group on the quinoline ring) and the keto form (a carbonyl group, also known as a quinolone). The relative stability of these tautomers can significantly impact the molecule's chemical properties and biological activity.

Computational calculations are a powerful tool for investigating tautomeric equilibria. Studies on the parent compound, 4-hydroxyquinoline (4HQN), have consistently shown that the keto form is the more stable tautomer in the gas phase and in neutral aqueous solutions. researchgate.netresearchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to study the tautomerism of 4-hydroxyquinoline and its derivatives. researchgate.net The results indicated a clear preference for the keto-tautomer. researchgate.net This theoretical finding is consistent with experimental X-ray data for similar quinolone structures. researchgate.net

The energy difference between the tautomers is a key output of these calculations. For 4-hydroxyquinoline, the keto form was predicted to be more stable than the enol form by approximately 8.6 kcal/mol. researchgate.net The presence of substituents, such as the iodo group in this compound, and the solvent environment can influence the relative stability of the tautomers. researchgate.net Computational studies on 7-substituted derivatives (like 7-chloro and 7-hydroxy) have also been performed to understand these effects. researchgate.net

Table 5: Tautomeric Forms of 4-Hydroxyquinoline

Tautomer Description Relative Stability
Enol Form 4-hydroxyquinoline Less stable
Keto Form Quinolin-4(1H)-one More stable (favored)

Based on computational outcomes for the parent 4-hydroxyquinoline structure. researchgate.netresearchgate.net

Understanding the predominant tautomeric form of this compound is critical, as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, how it interacts with biological targets.

Biological Activities and Pharmacological Potential of 4 Hydroxy 7 Iodoquinoline Derivatives

Antimicrobial Activity Studies

Derivatives of the quinoline (B57606) core structure are recognized for their potential in combating various microbial infections. The strategic placement of substituents on the quinoline ring plays a crucial role in defining their spectrum of activity and potency.

The 4-hydroxy-2-quinolone scaffold, a close structural analog, has been investigated for its antibacterial properties. Studies on a series of 4-hydroxy-2-quinolinone analogs, which feature a long alkyl side chain at the C-3 position and various substituents, have demonstrated notable antibacterial activity. mdpi.com The efficacy of these compounds is influenced by both the length of the alkyl chain and the nature of the substituents on the quinoline ring. mdpi.com

Research has shown that these analogs are active against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.com Similarly, sulfonamide derivatives incorporating the 8-hydroxy-7-iodoquinoline moiety have shown moderate to good antibacterial activity against various microbial strains, with some compounds exhibiting efficacy comparable to standard drugs. researchgate.net Other studies on different coumarin (B35378) derivatives, which share some structural similarities, have also confirmed better activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, compared to Gram-negative bacteria. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Quinolone Derivatives
Compound ClassBacterial StrainActivity Noted
4-Hydroxy-2-quinolone analogsStaphylococcus aureus (Gram-positive)Active mdpi.com
4-Hydroxy-2-quinolone analogsEscherichia coli (Gram-negative)Active mdpi.com
8-Hydroxy-7-iodoquinoline-5-sulfonamide derivativesVarious bacterial strainsModerate to good activity researchgate.net
Coumarin derivativesBacillus subtilis (Gram-positive)Active, with one compound having a MIC of 8 µg/mL nih.gov
Coumarin derivativesStaphylococcus aureus (Gram-positive)Active nih.gov

The antifungal potential of quinoline derivatives has also been a subject of significant research. For instance, brominated 4-hydroxy-2-quinolone analogs featuring a nonyl side chain have demonstrated exceptional activity against the pathogenic fungus Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, surpassing the efficacy of the control drug, amphotericin B. mdpi.com

Furthermore, derivatives of 8-hydroxyquinoline (B1678124), such as clioquinol (B1669181) and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, have been evaluated for their antifungal properties. semanticscholar.org These compounds were found to be active against various isolates of Candida species, as well as dermatophytes like M. canis and T. mentagrophytes. semanticscholar.org Specifically, 8-hydroxy-7-iodo-5-quinolinesulfonic acid exhibited a fungicidal effect against M. canis and T. mentagrophytes. semanticscholar.org Hydrazine derivatives have also been identified as promising antifungal agents against Candida albicans, with some showing fungicidal activity and the ability to prevent biofilm formation. mdpi.com

Table 2: Antifungal Activity of Selected Quinolone and Related Derivatives
CompoundFungal SpeciesActivity Noted (MIC Range or Effect)
Brominated 4-hydroxy-2-quinolone analogAspergillus flavusIC50 = 1.05 µg/mL mdpi.com
ClioquinolCandida spp., Dermatophytes0.031–2 µg/mL semanticscholar.org
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp., Dermatophytes2–1024 µg/mL; Fungicidal effect on M. canis and T. mentagrophytes semanticscholar.org
8-Hydroxy-7-iodoquinoline-5-sulfonamide derivativesVarious fungal strainsModerate to good activity researchgate.net

Halogenated hydroxyquinolines have a history of use as antiparasitic agents. A key example is Iodoquinol, a halogenated hydroxyquinoline that functions as an antiamebic agent. nih.gov Its mechanism of action is believed to involve interference with protozoal metabolism. nih.gov Another related compound, oxamniquine, which is a 2-aminomethyl-tetrahydroquinoline, acts as an alternative to praziquantel (B144689) in the management of schistosomiasis by inhibiting nucleic acid synthesis in the parasite. nih.gov The antiparasitic potential of quinoline derivatives underscores the versatility of this chemical scaffold in targeting a wide range of pathogenic organisms.

The 4-oxoquinoline scaffold is present in a variety of compounds that have been explored for their antiviral capabilities. nih.govresearchgate.net While research on many quinoline derivatives has focused on antibacterial and anticancer applications, studies have also demonstrated their potential against viral infections. nih.gov These derivatives can act on different pharmacological targets within various viral pathogens. nih.govresearchgate.net For example, certain isoquinolone derivatives have been identified as inhibitors of the influenza virus, targeting its polymerase activity. mdpi.com Additionally, recent studies have explored hydroxyquinoline-pyrazole derivatives for their activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV, showing that they can attenuate viral propagation through multiple modes of action. nih.gov

Anticancer and Antitumor Activity

Derivatives of 4-hydroxyquinoline (B1666331) have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov Their cytotoxic effects have been evaluated against a range of human cancer cell lines, demonstrating their potential for therapeutic applications.

A study involving a set of modified 4-hydroxyquinolone analogues assessed their in vitro anticancer activity against four human cancer cell lines: HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma). nih.gov The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of these compounds. nih.gov One particular compound in the series, designated 3g, showed promising results with significant IC50 values across all four tested cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of Modified 4-Hydroxyquinolone Analogues (IC50 in µM)
CompoundHCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)
3a148.3 nih.gov172.5 nih.gov180.1 nih.gov189.0 nih.gov
3b162.0 nih.gov199.2 nih.gov239.4 nih.gov201.7 nih.gov

One of the key mechanisms through which quinoline derivatives exert their anticancer effects is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Research on 4-hydroxyderricin (B1235420) (4-HD), a natural compound, demonstrated its ability to induce cell cycle arrest in hepatocellular carcinoma (HCC) cells. nih.gov In HepG2 cells, 4-HD treatment led to a decrease in the protein levels of cyclin B1 and CDK1/CDC2, suggesting an arrest at the G2/M phase of the cell cycle. nih.gov In Huh7 cells, the expressions of cyclin D1, CDK4, and CDK6 were significantly down-regulated, indicating cell cycle arrest at the G0/G1 phase. nih.gov

Similarly, studies on novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline have shown that they can cause cell cycle arrest in the S phase in breast cancer cell lines (MCF7). nih.gov This effect is part of a broader mechanism that also includes the induction of apoptosis. nih.gov These findings highlight that the ability to interfere with the cell cycle is a significant aspect of the antitumor activity of these compounds. nih.govnih.gov

Antiproliferative Mechanisms

Derivatives of the quinoline and quinolinone scaffold have demonstrated significant antiproliferative activity through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Apoptosis Induction: The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. Studies have shown that certain tetrahydroquinolinone derivatives can trigger caspase-dependent apoptosis. nih.gov For instance, one compound was observed to increase the activity of effector caspases, such as caspase-3 and caspase-7, in A549 lung cancer cells. nih.gov Other 7-hydroxy quinolinone derivatives have been found to increase the levels of active caspase-3, suggesting the induction of apoptosis via the mitochondrial pathway. nih.gov

The apoptotic process is often regulated by the balance of pro-apoptotic and anti-apoptotic proteins. Research on pyrimido[4,5-b]quinoline derivatives revealed their ability to inhibit tumor cell proliferation by up-regulating pro-apoptotic entities like caspase-3, the tumor suppressor gene p53, and the BAX protein, while simultaneously down-regulating the anti-apoptotic BCL2 gene. nih.gov This shift in the BAX/BCL2 ratio is a critical step in initiating the mitochondrial apoptotic cascade. Similarly, certain 2-Sulfanylquinazolin-4(3H)-one derivatives provoke apoptosis by increasing the expression of pro-apoptotic genes caspase-3, caspase-9, and Bax, and decreasing the anti-apoptotic gene Bcl-2. mdpi.com This process can also involve the fragmentation of genomic DNA, a hallmark of late-stage apoptosis. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, 4-hydroxyquinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Different derivatives can arrest the cell cycle at various phases. For example, a pyrimido[4,5-b]quinoline derivative was found to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov In contrast, studies on 7-chloro-(4-thioalkylquinoline) derivatives showed a significant accumulation of CCRF-CEM leukemia cells in the G2/M phase. mdpi.com

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. 4-hydroxyderricin, a natural compound, has been shown to down-regulate proteins like cyclin B1, CDK1/CDC2, cyclin D1, CDK4, and CDK6, leading to cell cycle arrest at the G2/M phase in HepG2 cells and the G0/G1 phase in Huh7 cells. nih.gov This activity may be connected to the inhibition of signaling pathways like the PI3K/AKT/mTOR pathway. nih.gov

Table 1: Antiproliferative Mechanisms of Quinoline and Related Derivatives

Compound ClassCell Line(s)MechanismKey Molecular Targets/PathwaysSource
Pyrimido[4,5-b]quinoline derivativeMCF-7 (Breast Cancer)Apoptosis & S Phase Arrest↑ Caspase-3, p53, BAX; ↓ BCL2 nih.gov
Tetrahydroquinolinone derivativeA549 (Lung Cancer)Apoptosis↑ Caspase-3/7 nih.gov
4-hydroxyderricinHepG2, Huh7 (Liver Cancer)Apoptosis & G2/M or G0/G1 Arrest↓ PI3K/AKT/mTOR pathway, Cyclins, CDKs nih.gov
7-Chloro-(4-thioalkylquinoline) derivativeCCRF-CEM (Leukemia)G2/M Phase ArrestNot specified mdpi.com
2-Sulfanylquinazolin-4(3H)-one derivativeHepG2 (Liver Cancer)Apoptosis & S Phase Arrest↑ Caspase-3, Caspase-9, Bax; ↓ Bcl-2 mdpi.com

Enzyme Inhibition Studies

The 4-hydroxyquinoline scaffold and its bioisosteres are present in numerous molecules designed to be potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases, particularly cancer.

Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. Several quinoline and quinazoline (B50416) derivatives have been developed as kinase inhibitors. For instance, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives were evaluated for their activity against the c-Met kinase, a receptor tyrosine kinase. The most promising compound exhibited potent inhibition with an IC50 value of 2.36 nM. nih.gov Furthermore, some quinazolin-4-one derivatives have been identified as multi-targeted kinase inhibitors, showing activity in the nanomolar range against key cancer-related kinases such as VEGFR2, EGFR, and HER2. mdpi.com

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. Inhibiting PARP is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways. Novel 4-hydroxyquinazoline (B93491) derivatives have been investigated as PARP inhibitors, with one compound showing effective inhibition of PARP1 with an IC50 value of 63.81 nM. nih.gov

Other Enzyme Targets: The inhibitory potential of related heterocyclic structures extends to other enzyme classes. For example, derivatives of 4-hydroxycoumarin (B602359), which shares a similar phenolic hydroxyl group, have been shown to inhibit carbonic anhydrase-II. researchgate.net Other studies on 4,7-dihydroxycoumarin (B595064) derivatives have demonstrated inhibitory capabilities against various enzymes that produce reactive oxygen species, including Xanthine Oxidase (XOD) and Lipoxygenase (LOX). nih.gov

Table 2: Enzyme Inhibition by 4-Hydroxyquinoline and Related Derivatives

Compound ClassTarget EnzymeReported IC50 ValueSource
4-Phenoxyquinoline derivativec-Met Kinase2.36 nM nih.gov
4-Hydroxyquinazoline derivativePARP163.81 nM nih.gov
2-Sulfanylquinazolin-4(3H)-one derivativeVEGFR2, EGFR, HER2Nanomolar range mdpi.com
4-Hydroxycoumarin derivativeCarbonic Anhydrase-II263 µM researchgate.net
4,7-dihydroxycoumarin derivativeXanthine Oxidase (XOD)High affinity noted in docking studies nih.gov

Metal Chelation Properties and Their Biological Implications

Hydroxyquinolines are well-known for their ability to act as chelating agents, binding to metal ions. The 8-hydroxyquinoline (8HQ) isomer is particularly studied for this property, which is conferred by the spatial arrangement of the hydroxyl group and the quinoline ring's nitrogen atom, allowing for the formation of stable complexes with divalent metal ions. dovepress.comnih.gov This chelating ability is a primary source of the diverse bioactivities of hydroxyquinoline derivatives. dovepress.comnih.gov

Metal ions like copper and zinc play vital roles in biological processes, and their imbalance is linked to several diseases. dovepress.com The anticancer effects of some hydroxyquinoline derivatives, including the iodinated compound Clioquinol, are related to their interaction with copper and zinc ions. dovepress.comnih.gov The chelation of these metals can have significant biological consequences:

Proteasome Inhibition: The antitumor activity of Clioquinol has been linked to its ability to inhibit the proteasome, a cellular complex that degrades unneeded or damaged proteins. This activity is believed to be elicited through its ionophore actions, transporting metal ions across cell membranes. nih.gov

Anti-angiogenesis: As a copper chelator, Clioquinol has been shown to exert selective anti-angiogenesis activity, which is the inhibition of new blood vessel formation, a process critical for tumor growth and metastasis. dovepress.comnih.gov This effect has been observed in models of breast cancer, prostate cancer, and leukemia. dovepress.comnih.gov

Therefore, the ability to chelate and modulate the homeostasis of essential metal ions is a key pharmacological property of hydroxyquinolines, contributing significantly to their therapeutic potential.

Antioxidant Potential

Derivatives of 4-hydroxyquinoline have been investigated for their ability to counteract oxidative stress by neutralizing free radicals. The antioxidant or pro-oxidant effect of these molecules can be influenced by their chemical structure and their environment within a biological system. nih.gov

A study on 7-substituted-4-hydroxyquinolines, such as 7-chloro-4-hydroxyquinoline (B73993) (CQ) and 7-fluoro-4-hydroxyquinoline (FQ), evaluated their effect on the hemolysis of human red blood cells initiated by free radicals. The results showed that these compounds could inhibit free-radical-induced peroxidation. nih.gov However, the study also revealed a dual nature: when the compounds were packaged in a dipalmitoyl phosphatidylcholine (DPPC) vesicle, certain derivatives acted as pro-oxidants, potentially initiating further lipid peroxidation. This suggests that the antioxidant/prooxidant effect is related not only to the molecular structure but also to the compound's distribution status in the reaction system. nih.gov

Other related heterocyclic compounds also show significant antioxidant potential. For example, 4-hydroxycoumarin demonstrated potent antioxidant capacity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsdjournal.org This protective effect is often attributed to the ability of these molecules to eliminate free radicals and reactive oxygen species, thereby attenuating the oxidative stress process. rsdjournal.org Simple structural modifications, such as the addition of a hydroxyl group at the 4- or 7-position of a coumarin ring, have been shown to significantly improve peroxide scavenging activity. mdpi.com

Other Pharmacological Activities (e.g., Anti-inflammatory, Immunomodulatory)

Beyond their antiproliferative and antioxidant activities, derivatives based on the quinoline and related heterocyclic scaffolds have shown potential in modulating inflammatory and immune responses.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of these compounds. nih.gov Heterocycles containing a pyrimidoquinoline moiety are known to possess anti-inflammatory activities. nih.govepa.gov This has been demonstrated experimentally in various models. A series of novel coumarin derivatives were assessed for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. nih.gov In this model, some compounds showed a significant reduction in paw edema, with a few derivatives exhibiting higher anti-inflammatory activity than the standard drug indomethacin (B1671933) after three hours. nih.gov Other studies have confirmed these findings, using both in vitro tests, such as the inhibition of bovine serum albumin denaturation, and in vivo edema models. nih.gov

Structure Activity Relationship Sar Studies of 4 Hydroxy 7 Iodoquinoline Analogues

Impact of Substitution at the Quinolone Nitrogen (N-1) on Biological Efficacy

The N-1 position of the quinolone ring is a critical site for modification, directly influencing the molecule's interaction with biological targets and its pharmacokinetic properties. The nature of the substituent at this position can dramatically alter the compound's efficacy and even its mode of action.

Research into related quinolone scaffolds, such as fluoroquinolones, has shown that substitutions at the N-1 position are part of the topoisomerase-DNA binding complex and establish hydrophobic interactions within the major groove of DNA. chemrxiv.org However, increasing the size and hydrophobicity of the N-1 substituent does not always lead to improved activity. In a study on N-1 modified fluoroquinolones, a clear correlation was observed between the hydrophobicity of the N-1 substituent and antibacterial activity, with activity decreasing as hydrophobicity increased. chemrxiv.org Highly hydrophobic, bulky groups like benzofused substituents were found to be detrimental, leading to poor solubility and impaired penetration of the bacterial outer membrane. chemrxiv.org

Conversely, in other contexts, N-1 substituents can modulate functional activity at specific receptors. Studies on naltrindole (B39905) derivatives demonstrated that modifying the N-substituent with alkyl, acyl, or sulfonamide groups could shift the compound's activity on the δ opioid receptor across a wide spectrum, from a full inverse agonist to a full agonist. researchgate.net This highlights the spatial and electronic importance of the N-1 side chain in orienting the molecule within a receptor binding pocket. For instance, in a series of 4-hydroxyquinolone analogues tested for anticancer activity, N-1 substitutions included groups like phenyl and 4-methoxyphenyl. nih.gov

N-1 Substituent TypeGeneral Impact on Biological ActivityExample ContextReference
Small Alkyl/Aryl GroupsCan provide a baseline of activity and serve as a scaffold for further modification.Anticancer 4-hydroxyquinolones (e.g., N-phenyl). nih.gov
Large, Hydrophobic Groups (e.g., Benzofused)Often decreases activity, particularly in antibacterials, due to poor solubility and reduced cell penetration.Fluoroquinolone antibacterials. chemrxiv.org
Acyl or Sulfonamide MoietiesCan significantly modulate receptor interaction, shifting the functional profile (e.g., from agonist to antagonist).δ Opioid Receptor Modulators. researchgate.net

Role of the Hydroxyl Group at the C-4 Position in Activity Modulation

The C-4 hydroxyl group is a key functional feature of the 4-hydroxyquinoline (B1666331) core, contributing significantly to the molecule's electronic properties and its ability to form hydrogen bonds. Its presence is often crucial for interaction with biological targets.

The antioxidant activity of many polyphenolic compounds, for example, is heavily dependent on the number and position of hydroxyl groups. mdpi.com In the context of kinase inhibition, modifications to this group can drastically alter efficacy. For a series of quinazoline (B50416) derivatives designed as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the replacement of a 4-hydroxy group on a phenyl moiety with more hydrophobic substituents such as -F, -Cl, or -Br resulted in decreased activity. mdpi.com This suggests that the hydrogen-bonding capability of the hydroxyl group is essential for binding to the target enzyme.

Furthermore, the C-4 hydroxyl group can serve as a synthetic handle. Its protection, for instance as a carbamate, allows for directed functionalization at other positions on the quinoline (B57606) ring, such as C-3. chemrxiv.org Subsequent removal of the protecting group restores the C-4 hydroxyl, which can then act as a directing group for further modifications, for example at the C-5 position. chemrxiv.org The strategic protection and deprotection of the C-4 hydroxyl group is therefore a valuable tool in creating diverse chemical libraries for biological screening. chemrxiv.orgnih.gov

Modification at C-4Effect on Activity/UtilityExample Target ClassReference
Presence of Hydroxyl (-OH)Often essential for activity, likely via hydrogen bonding with the target.EGFR Kinase. mdpi.com
Replacement with Hydrophobic Groups (-F, -Cl, -Br)Leads to decreased inhibitory activity.EGFR Kinase. mdpi.com
Protection (e.g., as a carbamate)Enables selective chemical functionalization at other positions (e.g., C-3).Diversity-oriented synthesis. chemrxiv.org

Influence of Iodine at the C-7 Position on Potency and Selectivity

The C-7 position of the quinoline ring is a common site for substitution to modulate biological activity, and the introduction of a halogen like iodine can profoundly impact potency and selectivity. Iodine's specific properties—its size, lipophilicity, and electronic influence—are key to these effects.

In a study of 4-aminoquinoline (B48711) antiplasmodial agents, the nature of the substituent at the C-7 position was shown to be critical. Electron-withdrawing groups at this position were found to lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. researchgate.net The antiplasmodial activity was directly proportional to the β-hematin inhibitory activity, which in turn correlated with the electron-withdrawing capacity of the C-7 substituent (as measured by the Hammett constant). researchgate.net Iodine, being an electron-withdrawing group, contributes to this effect, thereby enhancing potency.

Similarly, SAR studies on harmine (B1663883) analogs targeting the DYRK1A kinase for β-cell proliferation have explored various substituents at the C-7 position to optimize inhibitory activity. researchgate.net The electronic nature of the C-7 substituent can influence how the molecule fits into the kinase's active site and interacts with key amino acid residues. While not specifically focused on iodine, this research underscores the general principle that C-7 is a pivotal position for modifying the potency and selectivity of quinoline-like scaffolds against specific protein targets. researchgate.net The use of 7-iodo-hydroxyquinoline derivatives in agricultural applications further demonstrates the biological interactivity of this specific substitution pattern. mdpi.comresearchgate.net

Property of C-7 IodineInfluence on Molecular PropertiesResulting Effect on Biological ActivityReference
Electron-Withdrawing NatureLowers the pKa of quinoline ring nitrogen atoms.Enhances antiplasmodial activity by improving β-hematin inhibition. researchgate.net
Lipophilicity and SizeInfluences membrane permeability and binding affinity within target pockets.Modulates potency and selectivity against protein kinases. researchgate.net

Effects of Further Functionalization at the C-3 Position

A programmed, multiple C-H bond functionalization approach has been developed to build chemical libraries based on the 4-hydroxyquinoline scaffold. chemrxiv.org In this strategy, the C-4 hydroxyl group is first protected. This enables a subsequent anionic ortho Fries rearrangement of a carbamyl moiety from the C-4 oxygen to the C-3 position, installing a carboxamide group at C-3. chemrxiv.org This process not only adds a new functional group but also frees the 4-oxo tautomer of the quinolone core. The introduction of a group at C-3 can significantly impact the compound's medicinal potential, as demonstrated by the discovery of potent antimalarial compounds from a library generated using this method. chemrxiv.org This highlights the power of C-3 functionalization to generate novel analogues with improved or new biological activities.

Correlation of Structural Features with Specific Biological Targets and Pathways

The specific arrangement of functional groups on the 4-hydroxy-7-iodoquinoline scaffold dictates its interaction with distinct biological targets and pathways.

Antimalarial Activity : The electron-withdrawing iodine at C-7 is correlated with enhanced inhibition of β-hematin formation, a critical pathway for the malaria parasite Plasmodium falciparum. researchgate.net This electronic effect lowers the pKa of the quinoline nitrogen, which is thought to be important for drug accumulation in the parasite's acidic food vacuole and subsequent interference with heme detoxification. researchgate.net The addition of a carboxamide at C-3 has also yielded compounds with strong antimalarial potential. chemrxiv.org

Antibacterial Targets : For related quinolone antibacterials, the N-1 substituent is known to interact with the DNA gyrase-DNA complex. chemrxiv.org The size and hydrophobicity of this group are critical; oversized hydrophobic groups can disrupt this interaction and hinder penetration through the bacterial cell wall, reducing efficacy. chemrxiv.org

Anticancer Pathways : 4-Hydroxyquinolone analogues have been investigated as anticancer agents targeting enzymes such as anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2). nih.gov In this context, the C-4 hydroxyl group is often a key feature for binding, while aryl substitutions at the N-1 position explore hydrophobic pockets within the kinase active site. nih.govmdpi.com

The collective SAR data indicates that the this compound scaffold is a "medicinally privileged" template. chemrxiv.org Each position—N-1, C-3, C-4, and C-7—serves as a distinct modulation point, allowing for the rational design of analogues with tailored potency and selectivity against a range of biological targets, from parasitic enzymes to bacterial topoisomerases and human kinases.

Mechanistic Investigations of 4 Hydroxy 7 Iodoquinoline Action

Elucidation of Molecular Targets within Biological Systems

Direct molecular targets of 4-Hydroxy-7-iodoquinoline have not been definitively identified in published research. However, based on the well-established mechanism of the broader quinolone class of antibiotics, it is plausible that in bacterial systems, this compound could interfere with the function of essential enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death.

In the context of potential anticancer activity, research on analogous 4-anilinoquin(az)oline structures suggests that receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), could be potential targets. Nevertheless, without specific biochemical or cellular assays involving this compound, these remain speculative targets.

Modulation of Cellular Pathways and Signaling Cascades

There is a lack of specific studies detailing how this compound modulates cellular pathways and signaling cascades. Drawing parallels from other 4-hydroxyquinoline (B1666331) and quinone-containing compounds, potential mechanisms could involve the induction of cellular stress pathways. For instance, some quinone-like structures are known to generate reactive oxygen species (ROS), which can, in turn, activate stress-responsive signaling cascades like the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis or cell cycle arrest. Investigations into related natural compounds also suggest possible interference with developmental signaling pathways such as Wnt and Notch. However, it must be emphasized that these are general mechanisms observed for similar chemical scaffolds and have not been specifically demonstrated for this compound.

Characterization of Interactions with Biological Macromolecules

Detailed characterization of the binding and interaction of this compound with biological macromolecules is not currently available. For quinolones that target bacterial topoisomerases, the interaction typically involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA. The specifics of such interactions, including the binding affinity and the key molecular interactions for this compound, have not been elucidated. Similarly, while it is expected that this compound would bind to plasma proteins like albumin, which can affect its pharmacokinetic properties, no specific protein binding studies have been reported.

Studies on Resistance Mechanisms

While there are no studies that directly investigate resistance mechanisms to this compound, it is reasonable to infer potential resistance mechanisms from the extensive research on other quinolone antibiotics. In a bacterial context, resistance to quinolones typically arises through two primary mechanisms:

Target-Mediated Resistance: This involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations can alter the drug-binding site on the enzymes, reducing the binding affinity of the quinolone and thereby diminishing its inhibitory effect.

Reduced Intracellular Accumulation: This can occur through two main avenues:

Decreased Permeability: Alterations in the bacterial cell membrane, such as modifications to porin channels, can reduce the influx of the drug into the bacterial cell.

Increased Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. This prevents the drug from reaching a high enough intracellular concentration to be effective.

It is also possible for bacteria to develop resistance through plasmid-mediated mechanisms, where resistance genes are transferred between bacteria on plasmids. These genes can encode for proteins that protect the target enzymes or for additional efflux pumps.

Advanced Applications and Future Research Directions

Design and Development of Next-Generation Therapeutic Agents

The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The 4-Hydroxy-7-iodoquinoline molecule serves as a valuable starting point for the design of next-generation therapeutics that aim for higher specificity and novel mechanisms of action. nih.govfiveable.me Modern drug discovery strategies can leverage this scaffold to create sophisticated modalities such as PROteolysis TArgeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). astrazeneca.com

In a PROTAC, the quinoline moiety could be developed as the warhead that binds to a target protein of interest, while being connected via a linker to a ligand for an E3 ubiquitin ligase. This would co-opt the cell's natural protein disposal system to selectively degrade disease-causing proteins. nih.gov Similarly, in an ADC, a derivative of this compound with potent cytotoxicity could be attached to an antibody that specifically targets cancer cells, thereby delivering the therapeutic agent directly to the tumor site and minimizing systemic toxicity. astrazeneca.com

The development of such agents is an iterative process involving multiple rounds of design, synthesis, and biological evaluation to optimize the lead compounds for affinity, selectivity, and pharmacokinetic properties. fiveable.me Given that various 4-hydroxy-2-quinolone analogs have demonstrated a range of biological activities, including antibacterial and antifungal properties, there is a strong rationale for exploring the therapeutic potential of the this compound framework. nih.govresearchgate.net

Exploration as Novel Analytical Probes or Reagents

The intrinsic properties of the this compound structure suggest its potential application in the development of novel analytical probes and biosensors. nih.govmdpi.com Biosensors rely on a biorecognition element to identify a target analyte and a transducer to convert this interaction into a readable signal. nih.gov The quinoline ring system is known for its fluorescent properties, which could be harnessed to create fluorescent probes that "light up" in the presence of specific ions, molecules, or within particular cellular environments.

Furthermore, the hydroxyl and nitrogen atoms in the quinoline core can act as chelation sites for metal ions. nih.gov This property could be exploited to design sensors for detecting heavy metals in environmental samples or for imaging metal ion fluxes in biological systems. The iodine atom adds another dimension of utility. Its high atomic number makes it a potential contrast agent for imaging techniques. It also provides a site for radiolabeling with isotopes of iodine, enabling its use in radio-imaging or tracer studies.

The development of a biosensor based on this compound would involve immobilizing a derivative onto a transducer surface, such as an electrode, and measuring changes in electrochemical signals (e.g., impedance, current, or potential) upon binding to a target analyte. researchgate.netresearchgate.net

Biofortification Applications in Agricultural Science

Iodine deficiency is a significant global health issue, and agronomic biofortification—the process of increasing the micronutrient content of crops during their growth—is a promising strategy to combat this. nih.govfrontiersin.org Research has demonstrated that iodoquinolines can serve as an effective source of iodine for plants.

A study evaluating the efficiency of iodine biofortification in potatoes used several iodoquinoline compounds, including a derivative of this compound. The findings indicated that these organic iodine compounds successfully increased the iodine content in potato tubers. nih.gov This suggests that applying this compound or its derivatives to soil or as a foliar spray could be a viable method for producing iodine-enriched crops, helping to address dietary deficiencies in human populations. researchgate.netmdpi.com

The table below summarizes the iodine enrichment in potato tubers following the application of various iodoquinolines at a 50 μM dose, as reported in a key study. nih.gov

Compound AppliedIodine Enrichment (% Recommended Daily Allowance)
Control (No Iodine) 0.42 - 0.94
This compound-3-carboxylic acid 0.94 - 6.53
4-hydroxy-6-iodoquinoline-3-carboxylic acid 1.03 - 3.10
4-hydroxy-8-iodoquinoline-3-carboxylic acid 1.08 - 1.18
8-hydroxy-7-iodo-5-quinolinesulfonic acid 1.06 - 7.35
5-chloro-7-iodo-8-quinolinol 1.24 - 8.81
5,7-diiodo-8-quinolinol 1.53 - 9.80
Potassium Iodate (KIO₃) 1.44 - 28.53

Beyond simply increasing iodine levels, studies have also shown that biofortification with iodoquinolines can positively influence the chemical composition and antioxidant properties of the crops. researchgate.netmdpi.com

Collaborative Interdisciplinary Research for Comprehensive Drug Development

Transforming a promising compound like this compound into a viable therapeutic agent is a complex endeavor that requires seamless collaboration among experts from various scientific disciplines. nih.govfiveable.me This interdisciplinary approach ensures a comprehensive evaluation and optimization of the molecule.

Medicinal Chemists would lead the synthesis of new analogs, modifying the core structure to improve potency, selectivity, and drug-like properties. They would explore structure-activity relationships (SAR) to understand how chemical modifications impact biological activity. fiveable.me

Computational Chemists would use molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) analysis to predict the compound's interaction with biological targets, its pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and to guide the design of new derivatives. nih.govjournalwjbphs.com

Pharmacologists and Molecular Biologists would conduct in vitro and in vivo assays to determine the compound's mechanism of action, efficacy, and potential side effects. They would identify the specific cellular pathways and protein targets affected by the molecule.

Formulation Scientists would focus on developing appropriate delivery systems to ensure the drug reaches its target in the body effectively.

This synergistic effort, integrating computational predictions with empirical testing, accelerates the drug discovery process and increases the likelihood of developing a successful therapeutic agent. fiveable.me

Exploration of New Synthetic Pathways for Enhanced Structural Diversity

The ability to generate a wide array of structurally diverse analogs of this compound is crucial for exploring its full potential in medicinal chemistry and other fields. While classical methods for quinoline synthesis, such as the Conrad–Limpach reaction, are well-established, modern research focuses on developing more efficient, versatile, and environmentally friendly synthetic pathways. mdpi.comresearchgate.net

Recent studies have reported alternative synthetic routes for producing new libraries of iodo-quinoline derivatives. nih.gov These novel methods may offer advantages such as higher yields, milder reaction conditions, and the ability to introduce a broader range of substituents onto the quinoline core. For example, new catalytic systems or microwave-assisted synthesis can accelerate reactions and enable chemical transformations that are difficult to achieve with traditional methods. researchgate.net

By exploring these new synthetic strategies, researchers can create a large library of this compound derivatives. nih.gov This enhanced structural diversity is essential for comprehensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties to optimize its performance as a therapeutic agent, an analytical probe, or a biofortification agent. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.